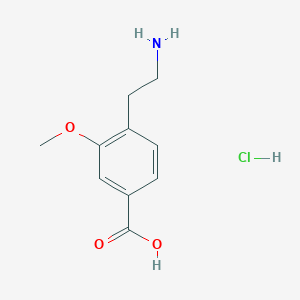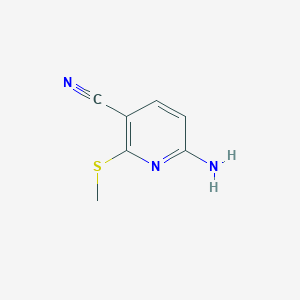![molecular formula C13H13NO2 B6616582 methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate CAS No. 22106-48-5](/img/structure/B6616582.png)
methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetate moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with methyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage.
Industrial Production Methods: On an industrial scale, the production of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, oxidized pyrrole compounds, and various ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be compared with other pyrrole-containing compounds:
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate moiety instead of acetate.
Ethyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate: Ethyl ester variant of the compound.
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]butanoate: Contains a butanoate group, offering different chemical properties.
The uniqueness of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate lies in its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
methyl 2-(4-pyrrol-1-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRXCOKSULRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)







